6-Mercapto-fad

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

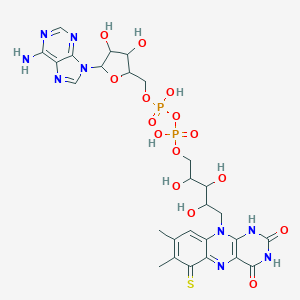

6-Mercapto-fad, also known as this compound, is a useful research compound. Its molecular formula is C27H33N9O15P2S and its molecular weight is 817.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Riboflavin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Enzyme Probing

6-Mercapto-FAD has been utilized as an active site probe for flavoproteins, particularly phenol hydroxylase. Studies have shown that when 6-MFAD is substituted for the native flavin, it exhibits significant reactivity with thiol-specific reagents. This reactivity allows researchers to investigate the enzyme's mechanism and accessibility at the flavin 6-position. The pKa values of both uncomplexed and phenol-bound forms of 6-MFAD were determined, highlighting its potential as a tool for studying enzyme kinetics and mechanisms .

Case Study: Phenol Hydroxylase

In a study involving phenol hydroxylase, it was observed that 6-MFAD could be spontaneously converted from a thiocyanato form to a mercapto form, indicating its dynamic behavior in biological systems. The reaction rates with various thiol reagents were monitored spectroscopically, revealing insights into the enzyme's conformational changes upon substrate binding .

Nanotechnology Applications

Surface Modification of Nanoparticles

This compound can be employed for the functionalization of gold nanoparticles (AuNPs). In one notable study, 6-MFAD was used to enhance the conjugation efficiency of therapeutic agents like protoporphyrin IX (PpIX) and folic acid on gold nanoparticles. This modification facilitated improved photochemical internalization (PCI) processes in cancer cells, significantly reducing drug incubation times from hours to minutes while enhancing selective phototoxicity .

Data Table: Functionalization Efficiency

| Modification Agent | Therapeutic Agent | Incubation Time | ED50 (min) |

|---|---|---|---|

| This compound | PpIX | 30 min | 6.17 |

| Unmodified AuNP | PpIX | 180 min | 9.1 |

This table illustrates the efficiency gains achieved through the use of 6-MFAD in nanoparticle functionalization.

Sensing Applications

Capacitive DNA Sensors

Recent advancements have seen this compound utilized in the development of capacitive DNA sensors. When used as part of a self-assembled monolayer on sensor chips, it demonstrated significant selectivity and sensitivity for detecting complementary single-stranded DNA at low concentrations. The immobilization layer created with 6-MFAD improved detection limits compared to conventional methods .

Case Study: DNA Detection

In experiments comparing polytyramine film and 6-MFAD as immobilization layers, it was found that sensors modified with 6-MFAD exhibited lower detection limits and better hybridization signals at elevated temperatures, confirming its effectiveness in biosensing applications .

Eigenschaften

CAS-Nummer |

101760-90-1 |

|---|---|

Molekularformel |

C27H33N9O15P2S |

Molekulargewicht |

817.6 g/mol |

IUPAC-Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxo-6-sulfanylidene-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H33N9O15P2S/c1-9-3-11-15(21(54)10(9)2)32-17-24(33-27(43)34-25(17)42)35(11)4-12(37)18(39)13(38)5-48-52(44,45)51-53(46,47)49-6-14-19(40)20(41)26(50-14)36-8-31-16-22(28)29-7-30-23(16)36/h3,7-8,12-14,18-20,26,37-41H,4-6H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43) |

InChI-Schlüssel |

ZPSYGSQNTFULQY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |

Kanonische SMILES |

CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |

Synonyme |

6-mercapto-FAD 6-SH-FAD |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.